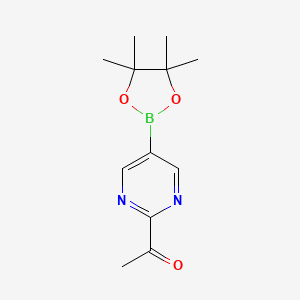
3-Bromo-6-chloro-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-nitropyridine typically involves the nitration of 3-Bromo-6-chloropyridine. One common method includes the reaction of 3-Bromo-6-chloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-2-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Bromo-6-chloro-2-aminopyridine.
Coupling Reactions: Biaryl compounds and substituted alkenes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-nitropyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group. This activation facilitates nucleophilic substitution and coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
Comparison
3-Bromo-6-chloro-2-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 2-position makes it more reactive towards nucleophilic substitution compared to its isomers .
Eigenschaften
Molekularformel |
C5H2BrClN2O2 |
|---|---|
Molekulargewicht |
237.44 g/mol |
IUPAC-Name |
3-bromo-6-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |
InChI-Schlüssel |
SWZVYXGZHZZCSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)









